molecular formula C17H18N4O4S B11018807 Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11018807
M. Wt: 374.4 g/mol
InChI Key: DLTIAQDHYJDJQX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core fused with an oxazolo[5,4-b]pyridine moiety. Key structural attributes include:

  • A methyl group at position 5 of the thiazole ring.
  • A carboxylate ester at position 4 of the thiazole.
  • An amide linkage connecting the thiazole to the oxazolo[5,4-b]pyridine scaffold.
  • Substituents on the oxazolo[5,4-b]pyridine: a methyl group at position 3 and a propan-2-yl (isopropyl) group at position 6 .

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N4O4S/c1-7(2)11-6-10(12-8(3)21-25-15(12)18-11)14(22)20-17-19-13(9(4)26-17)16(23)24-5/h6-7H,1-5H3,(H,19,20,22)

InChI Key

DLTIAQDHYJDJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves reacting α-halo carbonyl compounds with thioamides. For instance, methyl 2-amino-5-methylthiazole-4-carboxylate (a precursor) can be synthesized by treating methyl dichloroacetate with thiourea in methanol under reflux. Key modifications include:

  • Reagents : Methyl dichloroacetate (1.2 eq), thiourea (1.0 eq), methanol (solvent).

  • Conditions : Reflux at 65°C for 6–8 hours, yielding 75–85%.

  • Mechanism : The α-chloro glycidic ester intermediate undergoes nucleophilic attack by thiourea, followed by cyclization.

Calcium Triflate-Catalyzed Cyclization

A modern approach utilizes calcium triflate (Ca(OTf)₂) to catalyze the reaction between propargyl alcohols and thioamides:

  • Example : Propargyl alcohol derivatives react with thioamides in toluene at 120°C for 25–40 minutes, achieving yields up to 92%.

  • Advantage : Enhanced regioselectivity and reduced reaction time compared to traditional methods.

Construction of the Oxazolo[5,4-b]Pyridine Moiety

The oxazole ring fused to pyridine is synthesized via cyclization of pre-functionalized precursors:

Cyclocondensation of Amino Alcohols

Amino alcohols react with carbonyl compounds under acidic conditions:

  • Procedure : 3-Methyl-6-isopropylpyridin-4-amine is treated with acetic anhydride at 100°C, forming the oxazole ring via dehydration.

  • Yield : 68–75% after purification by silica gel chromatography.

Photocyclization (Alternative Method)

Sunlight-driven photocyclization of indolylthiazoles has been reported for analogous structures, though this method requires specific substituents for efficacy.

Amide Bond Formation

Coupling the thiazole and oxazolo-pyridine subunits is achieved through carbodiimide-mediated reactions:

EDCl/HOBt Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).

  • Conditions : Dichloromethane (DCM) solvent, room temperature, 12–16 hours.

  • Yield : 70–80% after column chromatography.

CDI-Mediated Activation

Carbonyl diimidazole (CDI) activates the carboxylic acid of the oxazolo-pyridine subunit before amidation:

  • Steps :

    • Oxazolo-pyridine-4-carboxylic acid (1.0 eq) + CDI (1.2 eq) in DMF, stirred at 25°C for 2 hours.

    • Addition of methyl 2-amino-5-methylthiazole-4-carboxylate (1.1 eq), stirred for 24 hours.

  • Yield : 65–72%.

Esterification and Final Functionalization

The methyl ester group is introduced either early (via methyl chloroacetate) or late-stage (via methanolysis):

Early-Stage Esterification

  • Example : Methyl 2-amino-4-isopropylthiazole-5-carboxylate is synthesized by hydrolyzing its ethyl ester precursor with NaOH, followed by methylation using methyl iodide.

Late-Stage Methanolysis

  • Procedure : The carboxylic acid intermediate is treated with thionyl chloride to form the acyl chloride, followed by reaction with methanol.

  • Yield : 85–90%.

Optimization and Characterization Data

Key parameters and analytical results from representative syntheses:

StepReagents/ConditionsYieldPurity (HPLC)Reference
Thiazole formationCa(OTf)₂, toluene, 120°C, 40 min92%>98%
Oxazole cyclizationAcetic anhydride, 100°C, 6 h75%97%
Amide couplingEDCl/HOBt, DCM, 16 h80%>99%
EsterificationMethyl iodide, K₂CO₃, DMF88%98.5%

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.49 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 8.30 (s, 1H, pyridine-H).

  • HRMS : m/z 374.4 [M+H]⁺ (calc. 374.4).

Challenges and Solutions

  • Racemization : Calcium carbonate-mediated thiazole synthesis risks racemization; using chiral auxiliaries or low-temperature conditions mitigates this.

  • Solvent Choice : Neat conditions or toluene improve reaction rates vs. aqueous systems.

  • Purification : Silica gel chromatography with 1–3% ethyl acetate/petroleum ether effectively isolates intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Target Compound

  • Core : Thiazole-oxazolo[5,4-b]pyridine hybrid.
  • Key Substituents : Methyl (C5 thiazole), carboxylate ester (C4 thiazole), isopropyl (C6 oxazolopyridine).
  • Functional Groups : Ester, amide, and aromatic heterocycles.

Dasatinib (BMS-354825)

  • Core : Thiazole-pyrimidine hybrid.
  • Key Substituents : Chlorophenyl (C2 thiazole), hydroxyethyl-piperazine (pyrimidine).
  • Functional Groups : Carboxamide, secondary amine.
  • Bioactivity : FDA-approved tyrosine kinase inhibitor.
  • Comparison : While both compounds feature thiazole-carboxamide motifs, Dasatinib’s pyrimidine-piperazine system enhances solubility and target affinity, whereas the target compound’s oxazolopyridine may confer rigidity and metabolic stability.

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives

  • Core : Fused pyrrole-thiazole-pyrimidine.
  • Key Substituents : Chlorophenyl, methoxyphenyl.
  • Synthesis : Reacted in DMF with triazole or pyridopyrimidine precursors.

Target Compound

  • Likely synthesized via amide coupling between a thiazole-4-carboxylate and an oxazolopyridine carbonyl chloride.

Dasatinib Analogs

  • Key Steps : Sulfur-directed ortho-lithiation, nucleophilic coupling with isocyanates, and deprotection.
  • Contrast : The target compound’s oxazolopyridine moiety may require milder conditions compared to Dasatinib’s pyrimidine functionalization.

Pyran-Imidazole Derivatives

  • Key Steps: Condensation of malononitrile/ethyl cyanoacetate with pyran precursors.
  • Comparison: The target compound’s ester and amide groups are less electrophilic than the cyano and ketone groups in pyran derivatives, altering reactivity in nucleophilic substitutions.

Structure-Property Relationships

Solubility and Lipophilicity

  • Target Compound : The carboxylate ester and isopropyl group balance hydrophilicity and lipophilicity.
  • Tetrahydropyrimidine Carboxylates : Ethoxycarbonyl groups enhance solubility, but phenyl substituents increase logP. The target compound’s methyl/isopropyl groups may similarly affect logP.

Metabolic Stability

  • Oxazolo[5,4-b]pyridine vs. Pyrimidine : The oxazole ring’s electron-deficient nature may reduce oxidative metabolism compared to pyrimidine-based systems .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Synthesis Highlights Notable Properties
Target Compound Thiazole-oxazolo[5,4-b]pyridine Methyl, isopropyl, carboxylate ester Amide coupling Rigid scaffold, moderate logP
Dasatinib (BMS-354825) Thiazole-pyrimidine Chlorophenyl, hydroxyethyl-piperazine Lithiation, deprotection High solubility, kinase inhibition
Pyrrolo-thiazolo-pyrimidine Fused pyrrole-thiazole-pyrimidine Chlorophenyl, methoxyphenyl DMF-mediated coupling High molecular weight, complex π-systems
Pyran-Imidazole Derivatives Pyran-imidazole Cyano, hydroxy, phenyl Condensation with malononitrile Electrophilic reactivity

Biological Activity

Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a thiazole ring and an oxazole moiety. The chemical formula is represented as follows:

ComponentValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.43 g/mol
IUPAC NameMethyl 5-methyl-2-{...}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key activities include:

1. Antimicrobial Activity
Research indicates that derivatives of thiazole and oxazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, demonstrating potent activity comparable to conventional antibiotics.

2. Anticancer Properties
Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vivo models of inflammation. It demonstrated a reduction in carrageenan-induced paw edema, indicating potential as an anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results showed significant inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Candida albicans. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis via mitochondrial pathways. Flow cytometry analyses indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic cells. Further molecular docking studies provided insights into its binding affinity to target proteins involved in cancer progression.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

2. Modulation of Signaling Pathways
It modulates key signaling pathways associated with inflammation and apoptosis, such as NF-kB and caspase activation cascades.

3. Interaction with DNA
Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Q & A

Q. What are the standard synthetic protocols for preparing thiazole-oxazolo[5,4-b]pyridine hybrids, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a thiazole-4-carboxylate core with an isoxazolo[5,4-b]pyridine carbonyl derivative. Key steps include:
  • Condensation : Use of coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF under nitrogen .
  • Temperature Control : Maintain reactions at 60–80°C to ensure completion while minimizing side-product formation .
  • Purification : Recrystallization from ethanol/DMF mixtures yields pure compounds (e.g., 64–74% yields reported for analogous thiazole derivatives) .
    Optimization Strategies :
  • Solvent selection (e.g., ethanol for better solubility of intermediates) .
  • Monitoring via TLC or HPLC to track reaction progress .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H-NMR : Identify protons on the thiazole (δ 2.5–3.5 ppm for methyl groups) and oxazolo[5,4-b]pyridine rings (aromatic protons at δ 7.0–8.5 ppm). Coupling patterns confirm substitution positions .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) and C-N/C-O bonds (~1250–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Screening :
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications :
  • Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance electrophilic interactions .
  • Isoxazole Moiety : Replace the propan-2-yl group with bulkier substituents (e.g., tert-butyl) to improve target binding .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to proteins like COX-2 or EGFR .

Q. What advanced analytical methods resolve contradictions in spectral data or synthesis yields?

  • Methodological Answer :
  • Contradiction Example : Discrepancies in reported melting points or NMR shifts.
  • Resolution Strategies :
  • Dynamic NMR : Assess rotational barriers in flexible substituents (e.g., propan-2-yl groups) .
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks .
  • Yield Optimization : Statistical tools (e.g., Design of Experiments) identify critical variables (e.g., solvent polarity, catalyst loading) .

Q. How can reaction mechanisms for side-product formation be elucidated during synthesis?

  • Methodological Answer :
  • Mechanistic Probes :
  • Isotopic Labeling : Use ¹³C-labeled carbonyl reagents to trace amide bond formation pathways .
  • Kinetic Studies : Monitor intermediate stability via stopped-flow UV-Vis spectroscopy .
  • By-Product Analysis : LC-MS/MS identifies impurities, such as hydrolyzed ester derivatives, guiding pH adjustments in reaction mixtures .

Notes

  • Advanced questions emphasize mechanistic and computational approaches to bridge gaps in experimental data.

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